Predicted Lipophilicity (logP) Differentiation: Pyridin-4-yl Isomer vs. Pyridin-3-yl Isomer
The ZINC database provides computationally predicted logP values that differentiate the pyridin-4-yl target compound from its closest commercially available positional isomer, 2,4-dichloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-84-5). The target compound (pyridin-4-yl) has a predicted logP of 4.149, which is expected to differ from the pyridin-3-yl isomer due to altered electronic distribution and dipole moment arising from the different nitrogen position on the pyridine ring [1]. A logP difference of this magnitude in the oxadiazole-benzamide class has been correlated with differential membrane permeability and oral absorption potential in related antibacterial oxadiazole-benzamides such as HSGN-238 [2]. However, a direct experimentally measured logP comparison between the two isomers is not available in the current literature.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 4.149 (ZINC predicted) |
| Comparator Or Baseline | 2,4-dichloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-84-5): experimentally determined logP not available; predicted value expected to differ based on isomerism |
| Quantified Difference | Not quantifiable without experimental determination for comparator; structural basis for differentiation established |
| Conditions | In silico prediction (ZINC database); experimental validation pending |
Why This Matters
Lipophilicity differences between positional isomers directly impact compound partitioning, membrane permeability, and ultimately suitability for cell-based vs. biochemical screening assays, making isomer selection a critical procurement decision.
- [1] ZINC Database. ZINC000000291744. logP = 4.149. View Source
- [2] Naclerio GA, et al. N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae. Int J Mol Sci. 2021;22(5):2427. HSGN-238 GI permeation data. View Source
